(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine
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Overview
Description
(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine typically involves the condensation reaction between 4-nitrobenzaldehyde and 4H-1,2,4-triazol-3-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 4-aminobenzylidene-4H-1,2,4-triazol-3-amine.
Reduction: N-(4-aminobenzylidene)-4H-1,2,4-triazol-3-amine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro group.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The Schiff base moiety can interact with proteins and enzymes, potentially inhibiting their function. The compound may also induce oxidative stress in cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Methyl-N-(4-nitrobenzylidene)aniline
- (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline
- (E)-4-Ethoxy-N-(4-nitrobenzylidene)aniline
Uniqueness
(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability and its ability to form hydrogen bonds, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
(E)-1-(4-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O2/c15-14(16)8-3-1-7(2-4-8)5-10-9-11-6-12-13-9/h1-6H,(H,11,12,13)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSLKKKDXDNDLN-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NC=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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